9-(4-bromophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-bromophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde.
Introduction of the oxazinone ring: This step may involve the reaction of the chromene intermediate with an appropriate amine and a carbonyl compound under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenyl rings or the chromene core.
Reduction: Reduction reactions can occur at the oxazinone ring or the bromophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class may exhibit antimicrobial, antifungal, or anticancer activities. Research into their biological properties can lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of chromeno[8,7-e][1,3]oxazin-2-ones are investigated for their potential as drugs. They may act on specific molecular targets to treat diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 9-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
The presence of both bromophenyl and methylphenyl groups in 9-(4-bromophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to novel applications.
Properties
Molecular Formula |
C24H18BrNO3 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
9-(4-bromophenyl)-4-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H18BrNO3/c1-15-2-4-16(5-3-15)20-12-23(27)29-24-19(20)10-11-22-21(24)13-26(14-28-22)18-8-6-17(25)7-9-18/h2-12H,13-14H2,1H3 |
InChI Key |
JWXRYNHDXZZADG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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